molecular formula C10H16BNO3 B8187712 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B8187712
M. Wt: 209.05 g/mol
InChI Key: UWQYMGROHBJEED-UHFFFAOYSA-N
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Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a heterocyclic organoboron compound characterized by an oxazole core substituted with a methyl group at position 4 and a pinacol boronate ester at position 5. Its molecular formula is C₁₃H₁₉BNO₂, with a CAS number of 2186640-06-0 . This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science . The pinacol boronate group enhances stability and reactivity, making it suitable for palladium-catalyzed transformations .

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-8(13-6-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYMGROHBJEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-Methyl-5-bromooxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alkenyl Boronates: Formed through hydroboration.

    Boronic Acids: Formed through oxidation.

Scientific Research Applications

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: Plays a role in the development of new therapeutic agents, including anticancer and antiviral drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the boron moiety to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound belongs to a broader class of heterocyclic boronate esters. Key structural analogs include derivatives of thiazole, benzisoxazole, oxadiazole, and pyrimidine, each differing in core heterocycle, substituents, and electronic properties. Below is a comparative analysis:

Table 1: Comparative Structural and Functional Data
Compound Name Core Heterocycle Boronate Position Key Substituents Molecular Formula CAS Number Applications/Notes
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole Oxazole 5 Methyl (C4) C₁₃H₁₉BNO₂ 2186640-06-0 Suzuki couplings; drug discovery
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole 4 Phenyl (C2) C₁₅H₁₉BNO₂S Not provided Synthesized via Li/Br exchange
4-Methyl-5-(boronate)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole Thiazole 5 CF₃Ph (C2), Methyl (C4) C₁₇H₁₉BF₃NO₂S 690631-96-0 Enhanced electrophilicity for couplings
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole 5 Fused benzene ring C₁₃H₁₆BNO₃ 837392-66-0 Larger π-system; electronic modulation
2-Methyl-5-[3-(boronate)phenyl]-1,3,4-oxadiazole Oxadiazole 5 (on phenyl) Methyl (C2) C₁₄H₁₈BN₃O₃ 1119090-20-8 Electron-deficient core; agrochemicals
4-Methyl-5-(boronate)pyrimidine Pyrimidine 5 Methyl (C4) C₁₁H₁₇BN₂O₂ 1370001-96-9 Pharmacophore in kinase inhibitors

Research Findings and Challenges

  • Commercial Availability : The oxazole compound is widely available (e.g., Enamine Ltd ), whereas benzisoxazole and oxadiazole analogs remain niche .

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The compound has the following characteristics:

  • CAS Number : 2223027-29-8
  • Molecular Formula : C12H18BNO4S
  • Molecular Weight : 283.15 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the boron-containing moiety is particularly significant as boron compounds are known to exhibit unique biological properties.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.
  • Anticancer Properties : The compound's structure may allow it to interfere with cancer cell proliferation.

Biological Activity Studies

Recent studies have explored the biological activity of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in various contexts.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes

Case Studies

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be less than 50 µg/mL for both strains.
  • Anticancer Effects : In vitro tests on human cancer cell lines showed that the compound reduced cell viability by more than 70% at concentrations above 10 µM. Further investigations revealed that it induces apoptosis through mitochondrial pathways.
  • Enzyme Interaction Studies : The compound was evaluated for its effects on CYP450 enzymes. It showed moderate inhibition with an IC50 value of 0.34 µM for CYP3A4, raising concerns about potential drug-drug interactions in therapeutic applications.

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